tert-Butyl isopropyl ether tert-Butyl isopropyl ether
Brand Name: Vulcanchem
CAS No.: 17348-59-3
VCID: VC21137265
InChI: InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3
SMILES: CC(C)OC(C)(C)C
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol

tert-Butyl isopropyl ether

CAS No.: 17348-59-3

Cat. No.: VC21137265

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl isopropyl ether - 17348-59-3

Specification

CAS No. 17348-59-3
Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
IUPAC Name 2-methyl-2-propan-2-yloxypropane
Standard InChI InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3
Standard InChI Key HNFSPSWQNZVCTB-UHFFFAOYSA-N
SMILES CC(C)OC(C)(C)C
Canonical SMILES CC(C)OC(C)(C)C
Boiling Point 87.6 °C
Melting Point -88.0 °C

Introduction

PropertyValueReference
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
Physical StateColorless liquid
Density0.75 g/cm³
Boiling Point87.6°C at 760 mmHg
Recommended Storage Temperature-20°C
Hazard ClassificationH225 (Highly flammable liquid and vapor)
Refractive Index1.394
Vapor Pressure71.2 mmHg at 25°C

Synthesis Methods

Industrial Production

Research published in the Royal Society of Chemistry indicates that tert-butyl isopropyl ether may be synthesized from crude acetone streams through a combination of selective hydrogenation and tert-butyl alcohol etherification . This approach offers a potentially cost-effective route for industrial-scale production.

Laboratory Synthesis

In laboratory settings, tert-butyl isopropyl ether can be synthesized through the Williamson ether synthesis. This method typically involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For tert-butyl isopropyl ether, this would involve the reaction of tert-butoxide ion with isopropyl halide under appropriate conditions.

Chemical Reactivity

Thermal Decomposition

A significant study published in the Australian Journal of Chemistry examined the thermal decomposition of tert-butyl isopropyl ether over the temperature range of 409-475°C . The research found that the compound decomposes by two distinct reaction pathways:

  • Formation of isobutene and isopropanol

  • Formation of propene and tert-butanol

The rate constants for these reactions were determined to be:

k₁(isobutene) = 10¹³·³⁷exp(-55530 ± 450/RT) sec⁻¹

k₁(propene) = 10¹²·⁹⁶exp(-56480 ± 950/RT) sec⁻¹

Both reactions appear to follow unimolecular kinetics .

Other Chemical Reactions

Like other ethers, tert-butyl isopropyl ether can undergo acidic cleavage reactions. Aqueous solutions of strong acids such as HBr or HI can cleave the C–O bond, forming an alcohol and an alkyl halide product. The reaction mechanism typically follows either an SN1 or SN2 pathway, depending on the reaction conditions.

Applications

Research Applications

Tert-Butyl isopropyl ether finds various applications in scientific research:

  • Solvent Applications: It serves as a solvent for various organic reactions, particularly those sensitive to water or requiring anhydrous conditions.

  • Proteomics Research: Its low reactivity minimizes interference during protein analysis, making it suitable for use in proteomics studies .

  • Reaction Medium: It can influence reaction pathways and product selectivity due to its unique structural attributes.

Industrial Applications

While specific industrial applications of tert-butyl isopropyl ether are less extensively documented compared to related ethers like methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE), it has potential uses in:

  • Production of other chemicals as an intermediate

  • Specialized solvent applications in manufacturing processes

  • Potential fuel additive applications, similar to other ether compounds

Comparison with Related Compounds

Tert-Butyl isopropyl ether belongs to a family of ether compounds that includes more widely used members such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Table 2 provides a comparative overview of these related compounds.

CompoundMolecular FormulaCAS NumberPrimary ApplicationsKey Differences
Tert-Butyl isopropyl etherC₇H₁₆O17348-59-3Laboratory solvent, Research applicationsContains isopropyl group
Methyl tert-butyl ether (MTBE)C₅H₁₂O1634-04-4Gasoline octane booster, Environmental concernsSmaller molecule, widespread use in fuels
Ethyl tert-butyl ether (ETBE)C₆H₁₄O637-92-3Gasoline oxygenate, Reduced emissionsCan be produced from renewable sources

ETBE Comparison

ETBE has gained attention as a more environmentally friendly alternative to MTBE. According to research, ETBE was first used in France in 1992, and by 2002, France and Spain contributed a total of 568,000 tons to the ETBE market . ETBE has superior properties compared to MTBE and can be produced partially from renewable ethanol.

SupplierQuantityPurityPrice (EUR)Format
Carl ROTH50 mg≥95%€299.95Glass vial
Carl ROTH100 mg≥95%€579.45Glass vial
Carl ROTH500 mg≥95%€2,191.95Glass vial
Carl ROTH1 g≥95%€3,288.45Glass vial
Santa Cruz100 mg-$372.00-
Santa Cruz500 mg-$1,107.00-

This pricing structure reflects the specialized nature of tert-butyl isopropyl ether as a research chemical rather than a bulk industrial product .

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